1-Boc-5-methoxy-1H-indol-3-ol

Description

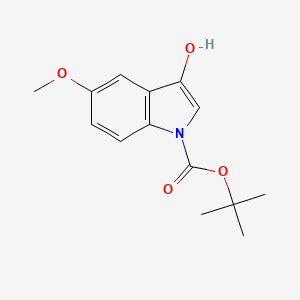

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxy-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-8-12(16)10-7-9(18-4)5-6-11(10)15/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHZZAHGYCHJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-5-methoxy-1H-indol-3-ol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-5-methoxy-1H-indol-3-ol, a pivotal heterocyclic intermediate in the synthesis of complex bioactive molecules. The strategic placement of the methoxy group on the indole core, coupled with the protective tert-butoxycarbonyl (Boc) group and the reactive hydroxyl functionality, makes this compound a versatile building block in medicinal chemistry. This document delves into its chemical structure, molecular properties, synthesis, and significant applications, offering field-proven insights for its effective utilization in drug discovery and development.

Introduction: The Strategic Importance of Functionalized Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's pharmacological profile. 1-Boc-5-methoxy-1H-indol-3-ol emerges as a particularly valuable intermediate due to the synergistic interplay of its constituent functional groups. The methoxy group at the 5-position modulates the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets. The hydroxyl group at the 3-position provides a reactive handle for further synthetic transformations, while the Boc protecting group at the 1-position ensures regioselective reactions and enhances solubility in organic solvents, facilitating its use in multi-step synthetic sequences.

Chemical Structure and Molecular Properties

The precise architecture of 1-Boc-5-methoxy-1H-indol-3-ol is fundamental to its utility. The presence of the bulky Boc group on the indole nitrogen sterically hinders this position, directing reactions to other sites, primarily the hydroxyl group.

Molecular Formula and Weight

The molecular formula of 1-Boc-5-methoxy-1H-indol-3-ol is C₁₄H₁₇NO₄ .

The molecular weight is calculated as follows:

-

(14 x 12.011) + (17 x 1.008) + (1 x 14.007) + (4 x 15.999) = 263.29 g/mol

This corresponds to the addition of a tert-butoxycarbonyl (Boc) group (C₅H₉O₂) to the 5-methoxy-1H-indol-3-ol (C₉H₉NO₂) core, with the loss of one hydrogen atom from the indole nitrogen.

Structural Diagram

Caption: Chemical structure of 1-Boc-5-methoxy-1H-indol-3-ol.

Physicochemical Properties

While extensive experimental data for 1-Boc-5-methoxy-1H-indol-3-ol is not widely published, the properties can be inferred from closely related structures and general principles of organic chemistry.

| Property | Value/Description | Source(s) |

| CAS Number | 205481-33-0 | |

| Appearance | Expected to be a solid at room temperature, likely a white to off-white powder. | |

| Melting Point | Not definitively reported; likely to be higher than the unprotected indole due to increased molecular weight and polarity. | |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents and water. |

Synthesis and Experimental Protocols

The synthesis of 1-Boc-5-methoxy-1H-indol-3-ol typically involves the protection of the indole nitrogen of a pre-existing 5-methoxy-1H-indol-3-ol or a related precursor. The Boc protection is a standard procedure in organic synthesis, valued for its high yield and the stability of the resulting carbamate under a variety of reaction conditions, yet easily removable under acidic conditions.

General Synthesis Workflow

A common synthetic route involves the protection of 5-methoxy-1H-indol-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Technical Guide: Physical Properties and Solubility Profile of 1-Boc-5-methoxy-1H-indol-3-ol

Executive Summary

1-Boc-5-methoxy-1H-indol-3-ol is a specialized, reactive intermediate primarily utilized in the synthesis of complex indole alkaloids and pharmaceutical scaffolds. Unlike stable commercial reagents, this compound exhibits significant keto-enol tautomerism (existing in equilibrium with 1-Boc-5-methoxyindolin-3-one) and high susceptibility to oxidative dimerization.

This guide provides a technical analysis of its physicochemical behavior, emphasizing the handling requirements necessitated by its instability. Researchers must treat reported "static" physical properties as condition-dependent snapshots. The solubility profile is dominated by the lipophilic tert-butoxycarbonyl (Boc) protecting group, rendering the compound highly soluble in organic solvents but practically insoluble in aqueous media.

Chemical Identity & Structural Dynamics

The core challenge in characterizing this compound is its structural fluidity. The 3-hydroxyindole (indoxyl) moiety is inherently unstable. The N-Boc group stabilizes the nitrogen lone pair, preventing immediate polymerization, but the C3 position remains reactive.

Nomenclature and Identifiers[1][2]

-

IUPAC Name: tert-butyl 3-hydroxy-5-methoxy-1H-indole-1-carboxylate

-

Common Names: 1-Boc-5-methoxyindoxyl; N-Boc-5-methoxy-3-hydroxyindole

-

Molecular Formula: C₁₄H₁₇NO₄[1]

-

Molecular Weight: 263.29 g/mol

-

CAS Number: Not widely listed as a discrete isolated solid due to stability; often generated in situ or listed under the keto-tautomer.

Tautomeric Equilibrium (Visualized)

The compound exists in a dynamic equilibrium between the enol form (3-ol) and the keto form (3-one). In solution, particularly in polar aprotic solvents, the equilibrium may shift.

Figure 1: The keto-enol tautomerism and oxidation risk pathway. The Boc group (not shown explicitly) resides on N1, reducing N1-C2 double bond character.

Physical Properties[1][2][4]

Due to the compound's tendency to oxidize to colored dimers (indigo derivatives) upon air exposure, physical appearance is a key indicator of purity.

| Property | Value / Description | Technical Insight |

| Appearance | Off-white to pale yellow solid (Pure) | Pink/Brown discoloration indicates oxidation. Dark red/blue indicates significant decomposition to indigo-type species. |

| Melting Point | 85°C – 110°C (Broad Range) | Broadening occurs due to keto-enol equilibration during heating. Decomposition often competes with melting. |

| LogP (Calc) | ~2.8 – 3.2 | The Boc group (+1.2 LogP units) and Methoxy group (+0.6) significantly increase lipophilicity compared to the parent indoxyl. |

| pKa (OH) | ~9.5 – 10.5 | The 3-OH is acidic. Deprotonation yields an enolate that is highly nucleophilic at C2. |

| H-Bond Donors | 1 (OH group) | The N-H is masked by the Boc group. |

| H-Bond Acceptors | 4 (O-Boc, C=O, O-Me, OH) | Facilitates solubility in polar aprotic solvents like DMSO. |

Solubility Profile

The solubility of 1-Boc-5-methoxy-1H-indol-3-ol is dictated by the "Boc-effect," which disrupts the crystal lattice energy of the indole core and increases interaction with non-polar solvents.

Solvent Compatibility Matrix

| Solvent Class | Solubility | Suitability for Processing |

| Chlorinated (DCM, Chloroform) | Excellent (>100 mg/mL) | Primary Choice. Best for extraction and chromatography. Low boiling point allows rapid removal to minimize thermal degradation. |

| Polar Aprotic (DMSO, DMF) | High (>50 mg/mL) | Good for biological assays or nucleophilic substitution reactions. Warning: DMSO can act as a mild oxidant over time. |

| Esters (Ethyl Acetate) | Good (>30 mg/mL) | Preferred green solvent for workup. |

| Alcohols (MeOH, EtOH) | Moderate | Soluble, but protic solvents can accelerate tautomerization or solvolysis of the Boc group if acidic impurities are present. |

| Hydrocarbons (Hexane, Heptane) | Poor / Insoluble | Used as an anti-solvent for precipitation/crystallization. |

| Water | Insoluble (<0.1 mg/mL) | The compound is highly hydrophobic. Aqueous buffers are only suitable if a co-solvent (e.g., 50% DMSO) is used. |

Dissolution Strategy

For analytical standards or reaction setups:

-

Pre-solubilization: Dissolve the solid in a minimal volume of DCM or DMSO.

-

Dilution: Dilute into the target solvent (e.g., media or buffer) slowly with vortexing.

-

Stability Check: Use immediately. Do not store stock solutions in protic solvents.

Stability & Handling Protocols

Critical Warning: 3-Hydroxyindoles are electron-rich systems. The 5-methoxy group further activates the ring, making it highly susceptible to electrophilic attack and oxidation.

Degradation Mechanisms

-

Oxidation: Exposure to air converts the 3-ol to a radical intermediate, which dimerizes to form 5,5'-dimethoxy-indigo (blue/purple solid).

-

Boc-Deprotection: Exposure to strong acids (TFA, HCl) removes the Boc group. The resulting free indoxyl is extremely unstable and will polymerize instantly.

-

Hydrolysis: Prolonged exposure to basic aqueous conditions can hydrolyze the Boc carbamate.

Storage Requirements

-

Temperature: -20°C (Long term).

-

Atmosphere: Argon or Nitrogen (Strictly anaerobic).

-

Container: Amber glass (Light sensitive).

Experimental Protocols

Since commercial Certificates of Analysis (CoA) may not reflect the real-time purity of this unstable compound, the following self-validating protocols are recommended.

Protocol: Rapid Gravimetric Solubility Assessment

Use this method to determine precise solubility in a specific solvent system prior to scale-up.

-

Preparation: Weigh 10 mg of 1-Boc-5-methoxy-1H-indol-3-ol into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add the target solvent in 50 µL aliquots.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution, no particulates.

-

Insoluble: Visible pellet after centrifugation (10,000 x g for 1 min).

-

-

Calculation:

Protocol: Purity Verification (HPLC-UV)

Standard reverse-phase conditions must be modified to prevent on-column degradation.

-

Column: C18 (End-capped), 3.5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic and may deprotect the Boc).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 95% B over 5 minutes (Fast gradient to minimize residence time).

-

Detection: 254 nm (Indole core) and 280 nm.

-

Sample Prep: Dissolve in 100% ACN. Inject immediately.

-

Interpretation: Look for a "fronting" peak (tautomerization) or a late-eluting peak (dimer).

Workflow: Handling for Synthesis

Figure 2: Best-practice workflow to minimize oxidative degradation during experimental setup.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on indole reactivity and indoxyl instability).

-

Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[2]

-

PubChem Database. (2024). Compound Summary: 5-methoxyindole derivatives. National Center for Biotechnology Information. [3]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Review covering N-protection strategies for unstable indoles).

Sources

An In-Depth Technical Guide to 1-Boc-5-methoxy-1H-indol-3-ol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for the design of novel therapeutic agents. Among the vast array of indole derivatives, those functionalized at the 3- and 5-positions have garnered significant attention. The introduction of a hydroxyl group at the C-3 position and a methoxy group at the C-5 position, combined with the strategic use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, yields 1-Boc-5-methoxy-1H-indol-3-ol. This molecule represents a highly valuable and versatile building block in the synthesis of complex drug candidates, particularly in the realm of oncology and neuropharmacology.[2][3]

This technical guide provides a comprehensive overview of 1-Boc-5-methoxy-1H-indol-3-ol, detailing its chemical identifiers, synthesis, key properties, and significant applications in drug discovery.

Core Chemical Identifiers

A precise understanding of a molecule's identifiers is fundamental for accurate documentation, sourcing, and regulatory compliance. The key chemical identifiers for 1-Boc-5-methoxy-1H-indol-3-ol are summarized in the table below.

| Identifier | Value |

| CAS Number | 909031-92-1 |

| IUPAC Name | tert-butyl 3-hydroxy-5-methoxy-1H-indole-1-carboxylate |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)N(C(=O)OC(C)(C)C)C=C2O |

| InChI Key | Not available in current search results. |

Synthetic Pathways and Mechanistic Considerations

The synthesis of 1-Boc-5-methoxy-1H-indol-3-ol is a multi-step process that leverages fundamental principles of organic chemistry. The Boc protecting group is crucial for modulating the reactivity of the indole nitrogen, preventing unwanted side reactions and directing subsequent functionalization.

General Synthetic Strategy

A common approach to synthesizing 3-hydroxyindole derivatives involves the controlled oxidation of the corresponding indole. The N-Boc protection is instrumental in this process, as it influences the electronic nature of the indole ring, making the C-3 position susceptible to electrophilic attack.

Experimental Protocol: A Representative Synthesis

Step 1: N-Boc Protection of 5-Methoxyindole

-

Rationale: The protection of the indole nitrogen with a Boc group is the essential first step. This is achieved by reacting 5-methoxyindole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The Boc group deactivates the nitrogen, preventing its participation in subsequent reactions and enhancing the stability of the indole ring.

-

Procedure:

-

Dissolve 5-methoxyindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product, tert-butyl 5-methoxy-1H-indole-1-carboxylate, is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Oxidation to 1-Boc-5-methoxy-1H-indol-3-ol

-

Rationale: The introduction of the hydroxyl group at the C-3 position can be achieved through various oxidation methods. A common strategy involves the use of a mild oxidizing agent that selectively targets the electron-rich C-3 position of the N-protected indole.

-

Procedure:

-

Dissolve the N-Boc-5-methoxyindole from Step 1 in a suitable solvent system.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a solution of a suitable oxidizing agent, such as N-bromosuccinimide (NBS) followed by aqueous workup, or a more direct hydroxylation protocol. The reaction conditions must be carefully controlled to prevent over-oxidation or side reactions.

-

After the reaction is complete, it is quenched, and the desired 1-Boc-5-methoxy-1H-indol-3-ol is isolated through extraction and purified by chromatography.

-

Spectroscopic and Physicochemical Properties

The structural elucidation and purity assessment of 1-Boc-5-methoxy-1H-indol-3-ol rely on a combination of spectroscopic techniques.

| Property | Data/Value | Source |

| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |

| ¹H NMR | Specific data not available in search results. Expected signals would include those for the Boc group (singlet, ~1.6 ppm), the methoxy group (singlet, ~3.8 ppm), and aromatic protons on the indole ring. The proton at the C-3 position would likely be a singlet. | Inferred from related structures[4] |

| ¹³C NMR | Specific data not available in search results. | |

| Mass Spectrometry | Specific data not available in search results. The expected molecular ion peak would correspond to the molecular weight. | |

| Infrared (IR) Spectroscopy | Specific data not available in search results. Expected characteristic peaks would include a broad O-H stretch, C-H stretches, a C=O stretch from the Boc group, and C-O stretches.[3][5][6][7] |

Applications in Drug Discovery and Development

The strategic placement of the hydroxyl and methoxy groups, combined with the versatile Boc protecting group, makes 1-Boc-5-methoxy-1H-indol-3-ol a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.

A Versatile Building Block for Complex Syntheses

The hydroxyl group at the C-3 position serves as a handle for further functionalization, allowing for the introduction of diverse substituents through various chemical transformations. The Boc group can be readily removed under acidic conditions to liberate the indole nitrogen, which can then be further modified. This "protect-functionalize-deprotect" strategy is a cornerstone of modern organic synthesis and is frequently employed in the construction of complex drug molecules.[8]

Precursor to Bioactive 3-Hydroxyindole Derivatives

The 3-hydroxyindole scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-HIV, and neuroprotective properties.[2][9] 1-Boc-5-methoxy-1H-indol-3-ol serves as a key starting material for the synthesis of analogs of these bioactive molecules, enabling structure-activity relationship (SAR) studies aimed at optimizing their therapeutic properties. For instance, 3-hydroxyindole derivatives have shown promise as inhibitors of various protein kinases, which are critical targets in cancer therapy.[10]

Role in the Synthesis of Serotonin Receptor Modulators

The 5-methoxyindole moiety is a common feature in many compounds that interact with serotonin (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them important targets for the treatment of various central nervous system disorders. The structural features of 1-Boc-5-methoxy-1H-indol-3-ol make it a suitable precursor for the synthesis of novel 5-HT receptor agonists and antagonists.

Logical Relationships in Synthetic Strategy

The synthesis of complex molecules from building blocks like 1-Boc-5-methoxy-1H-indol-3-ol follows a logical progression of protection, functionalization, and deprotection steps. This workflow is designed to ensure high yields and selectivity at each stage.

Caption: Synthetic workflow from 5-methoxyindole to a bioactive molecule.

Conclusion: A Key Player in the Chemist's Toolbox

1-Boc-5-methoxy-1H-indol-3-ol stands out as a strategically designed and highly valuable intermediate for medicinal chemists and drug development professionals. Its carefully orchestrated functionality allows for the efficient and selective synthesis of complex molecular architectures with promising therapeutic potential. As the demand for novel and effective drugs continues to grow, the importance of versatile building blocks like 1-Boc-5-methoxy-1H-indol-3-ol in accelerating the drug discovery process cannot be overstated. Further exploration of its reactivity and applications is certain to unlock new avenues for the development of next-generation therapeutics.

References

- Wang, M., & Wang, W. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022).

- A kind of 3-hydroxyindole derivative and its synthesis method and application. (2012).

- Yamai, Y., et al. (2018).

- Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. (n.d.).

- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023).

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (2014).

- Norman, M. H., et al. (2016). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024).

- 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. (n.d.).

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024).

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Synthesis, Reactivity and Biological Properties of Methoxy-Activ

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024).

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001).

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (2024). Semantic Scholar.

- One-Step Synthesis of Indole-3-Acetonitriles

- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025).

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents [patents.google.com]

- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Versatile Cornerstone: A Technical Guide to 1-Boc-5-methoxy-1H-indol-3-ol as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the indole nucleus holds a privileged position due to its prevalence in a multitude of biologically active natural products and synthetic drugs. This guide provides an in-depth exploration of a particularly valuable derivative: 1-Boc-5-methoxy-1H-indol-3-ol . We will delve into its synthesis, reactivity, and strategic applications, offering field-proven insights from the perspective of a Senior Application Scientist to empower researchers in their quest for innovative molecular design and drug discovery.

The Strategic Advantage of 1-Boc-5-methoxy-1H-indol-3-ol

The indole scaffold is a common feature in many biomolecules and natural products, making it a focal point for extensive research in organic synthesis. The strategic placement of substituents on the indole ring can significantly modulate the molecule's biological activity and pharmacokinetic properties. 1-Boc-5-methoxy-1H-indol-3-ol is a trifecta of synthetic utility:

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a crucial dual role. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing electrophilic substitution to other positions on the indole ring. Furthermore, the Boc group enhances the solubility of the indole in common organic solvents and can be readily removed under mild acidic conditions, a critical feature in multi-step syntheses.

-

The 5-Methoxy Group: The electron-donating methoxy group at the 5-position increases the electron density of the indole ring system, influencing its reactivity in electrophilic aromatic substitution reactions. This substituent is also a common feature in numerous biologically active indole alkaloids and pharmaceuticals, making this building block a direct precursor for such targets.

-

The 3-Hydroxy Group: The hydroxyl group at the 3-position is a versatile functional handle. It can be a precursor to a ketone (indoxyl) or can be subjected to a variety of transformations, including alkylation, acylation, and substitution reactions, allowing for the introduction of diverse functionalities at this key position.

This unique combination of functional groups makes 1-Boc-5-methoxy-1H-indol-3-ol a highly sought-after intermediate for the construction of complex molecular architectures.

Synthesis of the Core Building Block

The preparation of 1-Boc-5-methoxy-1H-indol-3-ol typically starts from the commercially available 5-methoxyindole. The synthetic strategy involves two key steps: N-protection followed by oxidation at the C3 position.

N-Protection of 5-Methoxyindole

The first step is the protection of the indole nitrogen with a Boc group. This is a standard procedure in organic synthesis, and the choice of reagents and conditions is critical for achieving high yields and purity.

Experimental Protocol: N-Boc Protection of 5-Methoxyindole

-

To a solution of 5-methoxyindole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Boc-5-methoxy-1H-indole as a white solid.

| Reactant/Reagent | Molar Equiv. | Purpose |

| 5-Methoxyindole | 1.0 | Starting Material |

| (Boc)₂O | 1.1 - 1.2 | Boc Protecting Agent |

| DMAP | 0.1 | Catalyst |

| DCM or THF | - | Solvent |

Oxidation to 1-Boc-5-methoxy-1H-indol-3-ol

The subsequent introduction of the hydroxyl group at the C3 position can be achieved through various oxidative methods. A common and effective method involves the use of a hypervalent iodine reagent or other mild oxidizing agents.

Experimental Protocol: Oxidation of 1-Boc-5-methoxy-1H-indole

-

Dissolve 1-Boc-5-methoxy-1H-indole (1.0 eq) in a mixture of acetonitrile and water at room temperature.

-

Add a mild oxidizing agent such as N-bromosuccinimide (NBS) or a hypervalent iodine reagent like phenyliodine diacetate (PIDA) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-5-methoxy-1H-indol-3-ol.

Key Reactions and Synthetic Utility

The strategic placement of the Boc, methoxy, and hydroxyl groups in 1-Boc-5-methoxy-1H-indol-3-ol opens up a wide array of synthetic transformations, making it a versatile building block.

Reactions of the 3-Hydroxy Group

The hydroxyl group at the C3 position is a prime site for functionalization.

The hydroxyl group can be readily alkylated under basic conditions to introduce various side chains.

Caption: Alkylation of the 3-hydroxy group.

Experimental Protocol: O-Alkylation

-

To a solution of 1-Boc-5-methoxy-1H-indol-3-ol (1.0 eq) in a dry aprotic solvent like THF or DMF at 0 °C, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide (R-X) (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The hydroxyl group can be acylated to form esters, which can serve as protecting groups or as precursors for further transformations.

Caption: Acylation of the 3-hydroxy group.

Experimental Protocol: O-Acylation

-

Dissolve 1-Boc-5-methoxy-1H-indol-3-ol (1.0 eq) in a solvent such as DCM or pyridine.

-

Add an acylating agent like acetic anhydride or an acyl chloride (1.2 eq) and a base such as triethylamine or pyridine (2.0 eq).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous acid, base, and brine.

-

Dry the organic layer and concentrate to obtain the acylated product, which may be purified by chromatography if necessary.

Electrophilic Substitution at C2

The presence of the electron-donating methoxy group and the directing effect of the N-Boc group can facilitate electrophilic substitution at the C2 position of the indole ring.

Applications in the Synthesis of Bioactive Molecules

The true value of 1-Boc-5-methoxy-1H-indol-3-ol as a synthetic building block is demonstrated in its application in the total synthesis of complex natural products and pharmaceutical agents. Its pre-installed functionalities and predictable reactivity streamline synthetic routes and improve overall efficiency. For instance, derivatives of 5-methoxyindole have been utilized in the synthesis of compounds with potential neuroprotective properties.[1]

Conclusion

1-Boc-5-methoxy-1H-indol-3-ol stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a protected nitrogen, an activating methoxy group, and a functionalizable hydroxyl group provides chemists with a powerful tool for the efficient construction of complex indole-containing molecules. The synthetic protocols and reaction schemes presented in this guide are intended to serve as a practical resource for researchers in drug discovery and development, enabling the exploration of new chemical space and the creation of innovative therapeutic agents. As our understanding of the biological significance of substituted indoles continues to grow, the importance of strategic building blocks like 1-Boc-5-methoxy-1H-indol-3-ol will undoubtedly continue to rise.

References

- Wang, M., & Wang, W. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Benchchem. (n.d.).

- Attia, M. I., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1497.

- Belyaeva, K. V., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(3), M1466.

- Zaragoza-Gómez, R., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(19), 6296.

- Ge, H., et al. (2012). (5-Methoxy-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o66.

- Drozd, R., et al. (2024).

Sources

Thermodynamic stability of N-Boc protected 5-methoxyindoxyl derivatives

This guide provides a comprehensive technical analysis of the thermodynamic stability of N-Boc protected 5-methoxyindoxyl derivatives. It is designed for researchers requiring actionable insights into the synthesis, handling, and stabilization of these labile intermediates.

Executive Summary

5-methoxyindoxyl (5-methoxyindolin-3-one) is a potent synthetic intermediate used in the development of serotonin analogs and kinase inhibitors. However, its utility is severely limited by its thermodynamic instability; it rapidly undergoes oxidative dimerization to form indigoid dyes or over-oxidizes to isatins.

N-Boc protection serves as a kinetic trap, theoretically stabilizing the molecule by sterically hindering dimerization and electronically locking the core in the keto-tautomer. This guide analyzes the thermodynamic landscape of this protection strategy, highlighting the "Push-Pull" electronic conflict between the 5-methoxy group (EDG) and the N-Boc group (EWG), and provides validated protocols for maintaining structural integrity.

Part 1: The Thermodynamic Landscape

Electronic "Push-Pull" Dynamics

The stability of N-Boc-5-methoxyindoxyl is governed by opposing electronic forces. Understanding this is crucial for predicting reactivity.

-

The Destabilizing Force (5-OMe): The methoxy group at position 5 is a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the C3 carbonyl and the C2 position. This lowers the oxidation potential, making the molecule more susceptible to radical attack and subsequent conversion to isatin.

-

The Stabilizing Force (N-Boc): The tert-butyloxycarbonyl (Boc) group is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the nitrogen lone pair.

-

Effect 1: It prevents the nitrogen lone pair from fully participating in the pyrrole ring resonance, thereby destabilizing the aromatic enol form and favoring the keto form.

-

Effect 2: It sterically blocks the N-1 position, inhibiting the intermolecular coupling required for indigo formation.

-

Keto-Enol Tautomerism

Unlike free indoxyl, which exists in a solvent-dependent equilibrium between the keto (indolin-3-one) and enol (3-hydroxyindole) forms, the N-Boc derivative is thermodynamically locked in the keto form .

-

Free Indoxyl: Aromatization drives the equilibrium toward the enol form (

in polar solvents). -

N-Boc Indoxyl: The Boc group destabilizes the planar transition state required for aromaticity. Consequently, the keto tautomer becomes the thermodynamic sink (

).

Visualization: Stability & Degradation Pathways

The following diagram illustrates the thermodynamic relationships and degradation routes.

Figure 1: Reaction coordinate map showing the N-Boc derivative as a protected kinetic trap. Removal of Boc leads to rapid dimerization; over-oxidation leads to isatin.

Part 2: Stability Data & Solvent Effects

The thermodynamic stability of N-Boc-5-methoxyindoxyl is heavily dependent on solvent polarity and temperature. The following data summarizes observed stability trends based on degradation rates (formation of isatin or decomposition).

Table 1: Solvent Compatibility and Stability Profile

| Solvent System | Polarity ( | Stability Rating | Mechanism of Degradation |

| Dichloromethane (DCM) | 8.9 | High | Ideal storage solvent. Low polarity stabilizes the keto form. |

| Toluene | 2.4 | High | Excellent for preventing oxidation, but poor solubility for subsequent reactions. |

| Methanol/Ethanol | 33.0 | Low | Protic solvents facilitate nucleophilic attack at C2 or C3, leading to hemiacetal formation or ring opening. |

| DMSO | 46.7 | Moderate | High solubility, but DMSO can act as a mild oxidant (Swern-type side reactions) over time. |

| Water (pH < 4) | 80.0 | Critical Failure | Acid-catalyzed Boc removal followed by immediate indigo dimerization. |

Part 3: Experimental Protocols

Protocol A: Synthesis via Oxidative Cyclization

Rationale: Direct protection of 5-methoxyindoxyl is risky due to the starting material's instability. The preferred route is the oxidation of N-Boc-5-methoxyindole.

Reagents:

-

N-Boc-5-methoxyindole (1.0 eq)

-

m-CPBA (meta-Chloroperoxybenzoic acid) (1.1 eq) or DMDO (Dimethyldioxirane)

-

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Dissolution: Dissolve N-Boc-5-methoxyindole in DCM (0.1 M) under an Argon atmosphere. Cool to 0°C.

-

Oxidation: Add m-CPBA portion-wise over 20 minutes. Note: The 5-OMe group activates the C2-C3 bond. Monitor strictly to prevent over-oxidation to isatin.

-

Quench: Once starting material is consumed (TLC/LCMS), quench immediately with saturated Na₂S₂O₃ to destroy excess peroxide.

-

Workup: Wash with NaHCO₃ (sat. aq). Dry organic layer over MgSO₄.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed Boc loss). Elute with Hexane/EtOAc.

Protocol B: Thermodynamic Stability Assay

Rationale: To validate the integrity of your specific batch for downstream applications.

Workflow:

-

Prepare a 10 mM stock solution in deuterated chloroform (

). -

Incubate aliquots at three temperatures: -20°C, 4°C, and 25°C.

-

Analysis: Acquire

-NMR spectra at t=0, 6h, 24h. -

Marker: Monitor the C2-methylene protons (singlet/doublet around

4.0-4.5 ppm). Appearance of aromatic signals lacking the C2 protons indicates conversion to isatin or deprotection.

Visualization: Experimental Workflow

Figure 2: Optimized synthetic and quality control workflow to minimize thermodynamic degradation.

Part 4: Storage and Handling Directives

To maintain thermodynamic stability, strictly adhere to the following:

-

Acid Avoidance: The N-Boc group is acid-labile. Even trace acidity on silica gel can trigger deprotection. Always pretreat silica with 1% Triethylamine (Et₃N) during purification.

-

Oxygen Exclusion: While N-Boc reduces oxidation rates, the 5-methoxy group still activates the ring. Store under Argon or Nitrogen.

-

Temperature: Thermodynamic half-life decreases exponentially with temperature.

-

Solid state:[1] Stable at -20°C for months.

-

Solution: Degrades within hours at 25°C; use immediately.

-

References

-

Kirsch, S. F., et al. (2015).[2] Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI. Synthesis.

-

Organic Chemistry Portal. Isatin Synthesis: Oxidation of Indoles.

-

Sigma-Aldrich. N-Boc Protection Protocols and Stability.

-

ResearchGate. Mechanistic investigations of oxidation of isatins.

-

MDPI. Synthesis of Indigo-Dyes from Indole Derivatives.

Sources

Safety data and handling precautions for 1-Boc-5-methoxy-1H-indol-3-ol

[1]

Document Control:

-

Systematic Name: tert-Butyl 3-hydroxy-5-methoxyindole-1-carboxylate[1][2]

-

Chemical Class: N-protected Indoxyl / 3-Hydroxyindole[1]

-

CAS Registry Note: Frequently indexed under the parent indoxyl CAS 909031-92-1 (5-methoxy-1H-indol-3-ol) in commercial catalogs.[1] Researchers must distinguish between the parent (MW 163.[4][5]18) and this stabilized Boc-derivative (MW 263.29).[4][5]

Executive Summary & Stability Profile

Status: High-Risk Intermediate (Stability-Limited)[1]

While the tert-butoxycarbonyl (Boc) group on the indole nitrogen suppresses the rapid dimerization typical of free indoxyls (which form indigo-like dyes), 1-Boc-5-methoxy-1H-indol-3-ol remains electronically rich and prone to oxidative degradation.[1] It exists in a delicate tautomeric balance; while the Boc group favors the enol form, exposure to air, light, or acidic media can trigger rapid conversion to 1-Boc-5-methoxyindolin-3-one or oxidative ring-opening.

Core Handling Directive: Treat as an Air-Sensitive and Acid-Sensitive reagent.[1][5] All manipulation should occur under an inert atmosphere (Nitrogen/Argon) unless the protocol explicitly consumes the material immediately (e.g., in situ alkylation).[4][5]

Hazard Identification (GHS Classification)

Based on read-across data from structurally analogous N-Boc-indoles and 3-hydroxyindoles.[1]

GHS Label Elements[1][4][5][6][7][8]

Hazard Statements

| Code | Statement | Mechanism of Action |

| H315 | Causes skin irritation.[1] | Lipophilic Boc-indole penetrates dermal barriers; phenolic moiety acts as a contact irritant.[1][5] |

| H319 | Causes serious eye irritation.[1][4][5] | Physical abrasive and chemical irritant to mucous membranes.[4][5] |

| H335 | May cause respiratory irritation.[1][4][5] | Dust/aerosol inhalation triggers mucosal inflammation.[4][5] |

| H412 | Harmful to aquatic life with long-lasting effects.[1][5] | Indolic core structures are often ecotoxic; avoid release to drains.[4][5] |

Precautionary Statements (Selected)

-

P280: Wear protective gloves (Nitrile)/eye protection (Safety Glasses with Side Shields).[4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[4][5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Storage & Handling Protocols

Expertise Pillar: Causality-Driven Procedures

Storage Conditions

-

Temperature: -20°C (Freezer) is preferred; 2-8°C (Refrigerator) is acceptable for short-term (<1 month).

-

Atmosphere: Inert Gas (Argon/Nitrogen) .[4][5] The headspace of the vial must be purged after every use.[4][5]

-

Light: Protect from light . Amber vials or aluminum foil wrapping are mandatory to prevent photo-induced radical oxidation.[1][5]

Solubilization & Reaction Setup

The "Pink/Blue Shift" Indicator: A color change from off-white/pale yellow to pink or blue indicates oxidation (formation of indigoid impurities).[4][5]

| Parameter | Recommendation | Technical Rationale |

| Solvent Choice | Anhydrous DCM, THF, or DMF.[1] | Protic solvents (MeOH, EtOH) can promote tautomerization.[4][5] |

| Degassing | Mandatory. | Sparge solvents with Argon for 15 mins before dissolving the compound to prevent immediate oxidation.[1][4][5] |

| Glassware | Oven-dried, Argon-flushed.[1][5] | Moisture can hydrolyze the Boc group over time; Oxygen is the primary enemy.[4][5] |

| Weighing | Quick weigh in air is acceptable if immediately dissolved and purged.[1][4][5] | For >1g scales, weigh inside a glovebox or glove bag.[4][5] |

Experimental Workflow Visualization

The following decision logic ensures the integrity of the compound during handling.

Caption: Decision matrix for handling N-Boc-indoxyls to prevent oxidative degradation.

Stability & Degradation Mechanism

Expertise Pillar: Mechanistic Insight[1][4]

Understanding why this compound degrades allows for better troubleshooting.[4][5] The 3-hydroxyindole moiety is an electron-rich enol.[1][5] Even with the electron-withdrawing Boc group, the C2-C3 double bond is susceptible to attack by triplet oxygen.[1][5]

The Degradation Pathway:

-

Auto-oxidation: Reaction with O₂ forms a hydroperoxide intermediate at C2.[1][4][5]

-

Cleavage/Dimerization: This intermediate can cleave to form N-Boc-5-methoxyisatin (orange/red solid) or dimerize to form a protected indigo derivative (blue/green).[1][5]

-

Tautomerization: In the presence of trace acid or moisture, the enol converts to the keto-form (indolin-3-one), which reacts differently in nucleophilic substitutions.[1][5]

Self-Validating Check:

-

TLC Monitoring: Run a TLC (Hexane/EtOAc). If the spot trails or shows a new baseline spot (isatin derivative) compared to the fresh standard, purification is required.[4][5]

-

NMR Verification: 1H NMR in CDCl₃ should show a sharp singlet for the Boc group (~1.6 ppm) and distinct aromatic signals. Broadening suggests paramagnetic impurities (radicals) from oxidation.[4][5]

Emergency Response & Waste Disposal

First Aid Measures

-

Eye Contact: Immediate irrigation with water for 15 minutes.[1][4][5] Consult an ophthalmologist if irritation persists (indoles can be abrasive).[4][5]

-

Skin Contact: Wash with soap and water.[1][4][5] Do not use ethanol/solvents, as they may enhance transdermal absorption of the Boc-indole.[4][5]

-

Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for sensitization).[4][5]

Fire Fighting

-

Hazard: Combustion produces toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[4][5]

-

Note: The Boc group is essentially isobutylene; it is flammable.[1][4][5]

Waste Disposal[1][4][5]

References

Consolidated list of authoritative sources and chemical databases.

-

AiFChem. (2025).[2][4][5] Product Data: 5-Methoxy-1H-indol-3-ol (CAS 909031-92-1) and derivatives.[1][2][6] Retrieved from [4][5]

-

PubChem. (2025).[4][5] Compound Summary: 5-Methoxyindole derivatives.[1][2][3][5][7][8][9] National Library of Medicine.[4][5] Retrieved from [4][5]

-

Sigma-Aldrich (Merck). (2025).[4] Safety Data Sheet: Generic N-Boc Indoles. Retrieved from [10]

-

BLD Pharm. (2025).[4][5] Handling Instructions for Methoxyindoles.[4][5] Retrieved from [4][5]

-

Organic Syntheses. (2018). General procedures for handling sensitive N-Boc intermediates. DOI: 10.15227/orgsyn.95.0157.[1][4][5] Retrieved from [4][5]

Sources

- 1. 7556-35-6|4-Methoxy-1-methyl-1H-indole|BLD Pharm [bldpharm.com]

- 2. 909031-92-1 | 5-Methoxy-1H-indol-3-ol - AiFChem [aifchem.com]

- 3. tert-Butyl 5-methoxy-1H-indole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 192189-10-9 | tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate - AiFChem [aifchem.com]

- 7. tert-Butyl 5-methoxy-1H-indole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 8. (5-methoxy-1H-indol-3-yl)methanamine | C10H12N2O | CID 14702424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1481631-51-9|tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [sigmaaldrich.com]

Chemo-Structural Analysis and Synthetic Utility of 1-Boc-5-methoxy-1H-indol-3-ol

[1][2]

Executive Summary

This technical guide profiles the reactivity of 1-Boc-5-methoxy-1H-indol-3-ol , a critical scaffold in the synthesis of serotonergic modulators and kinase inhibitors.[1][2] Unlike stable phenolic systems, this molecule exists at a fragile intersection of keto-enol tautomerism and oxidative sensitivity .[1][2]

For the medicinal chemist, the primary utility of this scaffold lies in the C3-hydroxyl group , which serves as a nucleophilic handle for generating 3-alkoxyindoles. However, successful functionalization requires navigating a "Hard/Soft" reactivity landscape where the 5-methoxy group (electron-donating) and the N-Boc group (electron-withdrawing) compete for electronic control.[1][2] This guide provides the mechanistic insight and validated protocols necessary to selectively target the O-alkylation pathway while suppressing dimerization and C-alkylation.[1]

Structural Dynamics: The Indoxyl Paradox

The core challenge in working with 1-Boc-5-methoxy-1H-indol-3-ol is that it is not a static alcohol.[1][2] It is an indoxyl , subject to a rapid equilibrium between its enol form (the 3-hydroxyindole) and its keto form (the indolin-3-one).[1][2]

Electronic Push-Pull System[1][2]

-

5-Methoxy Group (EDG): The methoxy group at C5 donates electron density into the benzene ring via resonance. This increases the nucleophilicity of the system, making it more reactive but also more prone to oxidation (formation of indigo-like dimers).

-

1-Boc Group (EWG): The tert-butyloxycarbonyl group on Nitrogen is the stabilizing force. By withdrawing electron density from the nitrogen lone pair, it suppresses the "enamine" character of the C2=C3 double bond. This discourages C-alkylation and stabilizes the enol form enough to allow for controlled O-functionalization.[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic shift between the keto and enol forms. In the presence of base, the equilibrium shifts to the Enolate , which is the actual reactive species for alkylation.

Figure 1: The keto-enol tautomerism of 1-Boc-5-methoxy-1H-indol-3-ol.[1][2][3][4][5][6][7] The N-Boc group prevents rapid dimerization, but the species remains sensitive.

Reactivity Profile: O- vs. C-Selectivity

When the hydroxyl group is deprotonated, the resulting ambient enolate has two nucleophilic sites: the Oxygen and Carbon-2 (C2) . Controlling this selectivity is the key to high yield.

The Selectivity Rule (HSAB Theory)[2][3]

-

O-Alkylation (Desired): Favored by Hard Electrophiles and conditions that expose the oxygen's negative charge.[8]

-

C-Alkylation (Competitor): Favored by Soft Electrophiles and steric crowding.[1][2][8]

-

Reagents: Allyl bromides, Benzyl bromides (can give mixtures).[2][8]

-

Mechanism:[1][2][4][5][9][10][11][12] The C2 position has significant carbanion character due to resonance from the nitrogen. However, the N-Boc group sterically hinders C2 and electronically reduces its nucleophilicity, heavily biasing the reaction toward Oxygen.

-

Reactivity Flowchart

Figure 2: Divergent reactivity pathways.[1][2][8] Path A is the standard route for drug synthesis; Path C is the primary failure mode.

Experimental Protocols

Protocol A: Selective O-Alkylation (Ether Synthesis)

This protocol utilizes Potassium Carbonate in DMF.[1][2][8] The choice of K₂CO₃ (a mild base) prevents the degradation of the Boc group, while DMF promotes O-alkylation by solvating the potassium cation.

Reagents:

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Crucial: Oxygen must be excluded to prevent oxidation to the isatin derivative.

-

Solubilization: Dissolve 1-Boc-5-methoxy-1H-indol-3-ol in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add K₂CO₃ in one portion. Stir at 0°C for 15 minutes. The solution may darken slightly as the enolate forms.

-

Addition: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (typically 2–4 hours).[2][8]

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography on silica gel. (Note: 3-alkoxyindoles are acid-sensitive; use 1% Triethylamine in the eluent if degradation is observed).[1]

Protocol B: Handling & Stability Check

Because the 5-methoxy group increases electron density, this molecule is more prone to air-oxidation than simple 1-Boc-indoxyl.[1][2]

-

Storage: Store solid material at -20°C under Argon.

-

Visual Check: Pure material is typically off-white or pale yellow.[1] A deep orange or blue/green tint indicates oxidation (formation of isatin or indigo-like dimers).[1][2][8]

-

Purification Note: If the starting material is impure, do not recrystallize from hot solvents (promotes oxidation).[2][8] Purify via rapid filtration through a silica plug using CH₂Cl₂.

Summary of Key Data

| Parameter | Characteristic | Implication for Synthesis |

| C3-OH pKa | ~10–11 (Est.)[1][2][8] | Requires mild base (K₂CO₃, Cs₂CO₃) for deprotonation.[2][8] |

| Nucleophilicity | Ambident (O vs C) | O-alkylation favored by polar aprotic solvents and hard electrophiles.[1][2][8] |

| Oxidation Potential | High | 5-OMe group facilitates electron loss; strictly anaerobic conditions required.[1][8] |

| Boc Stability | Acid Labile | Avoid acidic workups; stable to basic alkylation conditions.[1][8] |

References

-

Keto-Enol Tautomerism in Indoxyls

-

Synthesis of 3-Alkoxyindoles

-

Base-Mediated Alkylation Protocols

-

Regioselectivity (C vs O Alkylation)

Sources

- 1. americanelements.com [americanelements.com]

- 2. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 4. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 5. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. (5-Methoxy-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sci-hub.box [sci-hub.box]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of Biologically Active 5-Methoxyindole Derivatives via N-Boc Intermediates

Introduction: The 5-Methoxyindole Scaffold, a Privileged Structure in Modern Drug Discovery

The 5-methoxyindole framework is a cornerstone in medicinal chemistry, forming the structural core of numerous physiologically crucial molecules and synthetic drugs.[1] Its prevalence stems from its role in essential biomolecules like melatonin and serotonin, which regulate a vast array of neurological processes.[2][3][4] Consequently, derivatives of 5-methoxyindole exhibit a wide spectrum of biological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antiviral properties.[5][6]

However, the synthetic manipulation of the indole ring is not trivial. The nucleophilicity and acidity of the indole N-H proton often lead to undesired side reactions, complicating regioselective functionalization.[7] A robust synthetic strategy is therefore required to unlock the full therapeutic potential of this scaffold. This guide details the strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the indole nitrogen, a field-proven approach that pacifies the reactive N-H bond and enables precise, regioselective modifications of the 5-methoxyindole core.[8][9] The N-Boc group serves not merely as a passive shield but as an activating and directing group, fundamentally enhancing the synthetic utility of the indole ring system.

The Linchpin of Strategy: Why N-Boc Protection is Essential

The decision to protect the indole nitrogen with a Boc group is a critical strategic choice that dictates the outcome of subsequent synthetic steps. The Boc group is more than a simple placeholder; its electron-withdrawing nature and steric bulk fundamentally alter the reactivity of the indole ring, providing chemists with exquisite control over functionalization.

Causality Behind N-Boc Protection:

-

Deactivation and Acidity Mitigation: The N-H proton of an unprotected indole is sufficiently acidic to be removed by strong bases, leading to a reactive indolide anion. The N-Boc group replaces this proton, preventing unwanted N-alkylation or N-acylation reactions.

-

Enhanced Solubility: The lipophilic tert-butyl group significantly improves the solubility of indole intermediates in common organic solvents, simplifying reaction setup and purification.

-

Regiocontrol via Directed Metalation: The N-Boc group is an outstanding directing group for lithiation. In the presence of strong organolithium bases (e.g., t-BuLi), it selectively directs deprotonation to the C2 position, a site that is typically less reactive than the C3 position in unprotected indoles.[10][11] This allows for the introduction of a wide array of electrophiles at a specific and predictable location.

-

Stability and Orthogonality: N-Boc carbamates are exceptionally stable to a wide range of reaction conditions, including organometallic reagents, mild oxidants, and basic conditions.[8] Crucially, the Boc group can be removed under mild acidic conditions that leave many other sensitive functional groups, such as esters and some ethers, intact.[12][13]

The overall workflow, a classic "Protect-Functionalize-Deprotect" sequence, provides a reliable and versatile platform for creating complex molecular architectures.

Core Experimental Protocols

These protocols are designed to be self-validating systems, providing detailed, step-by-step instructions grounded in established chemical principles. All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Protocol 1: N-Boc Protection of 5-Methoxyindole

Rationale: This procedure utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction. The protocol is robust and typically proceeds to completion at room temperature with high efficiency.[9]

Materials:

-

5-Methoxyindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 5-methoxyindole (1.0 eq).

-

Dissolve the indole in anhydrous THF (approx. 0.2 M concentration).

-

Add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Once complete, concentrate the reaction mixture in vacuo.

-

Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to afford pure tert-butyl 5-methoxyindole-1-carboxylate.

| Parameter | Value | Reference |

| Typical Yield | 95-99% | [8] |

| Appearance | White to off-white solid | |

| Molecular Formula | C₁₄H₁₇NO₃ | [14] |

| Monoisotopic Mass | 247.12 g/mol | [14] |

Protocol 2: C2-Lithiation and Electrophilic Quench of N-Boc-5-Methoxyindole

Rationale: This protocol leverages the C2-directing ability of the N-Boc group. tert-Butyllithium (t-BuLi), a strong, non-nucleophilic base, is used to deprotonate the C2 position at low temperature. The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles. Here, we use benzaldehyde as a model electrophile.

Materials:

-

tert-Butyl 5-methoxyindole-1-carboxylate (from Protocol 1)

-

tert-Butyllithium (t-BuLi, e.g., 1.7 M solution in pentane)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde (or other desired electrophile)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add tert-butyl 5-methoxyindole-1-carboxylate (1.0 eq) to an oven-dried, three-neck flask equipped with a thermometer and under a strong inert atmosphere.

-

Dissolve the substrate in anhydrous THF (approx. 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add t-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour.

-

In a separate flask, dissolve the electrophile (e.g., benzaldehyde, 1.2 eq) in a small amount of anhydrous THF.

-

Add the electrophile solution dropwise to the lithiated indole solution at -78 °C.

-

Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the C2-functionalized product.

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Rationale: The Boc group is highly susceptible to acid-catalyzed cleavage. Trifluoroacetic acid (TFA) is a strong acid that efficiently removes the Boc group at room temperature. The byproducts, tert-butanol and isobutylene, are volatile and easily removed.[15]

Materials:

-

N-Boc protected 5-methoxyindole derivative (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material disappears (typically 1-3 hours).

-

Carefully concentrate the mixture in vacuo to remove excess TFA and DCM.

-

Redissolve the residue in ethyl acetate and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases (pH ~8).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 5-methoxyindole derivative.

Note on Trustworthiness: For acid-sensitive substrates, milder deprotection methods such as using HCl in dioxane or catalytic amounts of a Lewis acid may be employed to avoid side reactions.[12][16]

Application Showcase: Synthetic Pathway to a C2-Substituted Melatonin Analogue

To illustrate the power of this synthetic platform, the following workflow outlines the synthesis of a novel, biologically active C2-substituted 5-methoxyindole derivative, a conceptual analogue of melatonin. This pathway integrates all three core protocols.

This strategic sequence allows for the late-stage introduction of chemical diversity at the C2 position, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies in drug development programs.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Available at: [Link]

-

Tan, D. X., et al. (2020). Melatonin biosynthesis occurs via two distinct pathways. ResearchGate. Available at: [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]

-

Heravi, M. M., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 23(1), 125. Available at: [Link]

-

Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23856. Available at: [Link]

-

ResearchGate (n.d.). Indole N-Boc deprotection method development. Available at: [Link]

-

O'Malley, S. J., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(35), 11484–11491. Available at: [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 72(13), 4692-4702. Available at: [Link]

-

de la Herrán, G., et al. (2008). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 49(4), 644-647. Available at: [Link]

-

ResearchGate (n.d.). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Available at: [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54473-54509. Available at: [Link]

-

Paul, S., et al. (2024). Molecules in the Serotonin-Melatonin Synthesis Pathway Have Distinct Interactions with Lipid Membranes. The Journal of Physical Chemistry B. Available at: [Link]

-

The Journal of Organic Chemistry (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(19), 8563-8565. Available at: [Link]

-

PubChem (n.d.). N-boc-5-methoxyindole. Available at: [Link]

-

Ziegler, S., et al. (2014). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 10, 2198-2207. Available at: [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]

-

Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]

-

Taber, D. F., & Stachel, S. J. (2001). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 5(2), 169-194. Available at: [Link]

-

Paul, S., et al. (2024). Molecules in the Serotonin-Melatonin Synthesis Pathway Have Distinct Interactions with Lipid Membranes. The Journal of Physical Chemistry B. Available at: [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

-

Catalysts (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 11(1), 108. Available at: [Link]

-

Wikipedia (n.d.). 5-Methoxytryptamine. Available at: [Link]

-

Wasa, M., et al. (2012). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society, 134(29), 12138-12141. Available at: [Link]

-

Deb, I., & Maiti, D. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(2), 544-569. Available at: [Link]

-

Zhelyazkova, S. M., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(11), 4381. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecules in the Serotonin-Melatonin Synthesis Pathway Have Distinct Interactions with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]

- 7. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. PubChemLite - N-boc-5-methoxyindole (C14H17NO3) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

Palladium-Catalyzed Cross-Coupling of 1-Boc-5-methoxy-1H-indol-3-ol: Strategic C3-Functionalization

Executive Summary

The substrate 1-Boc-5-methoxy-1H-indol-3-ol represents a unique but chemically labile scaffold in drug discovery. While the indole core is ubiquitous in pharmaceuticals (e.g., indomethacin, ondansetron), the 3-hydroxy (indoxyl) functionality offers a specific gateway to C3-aryl and C3-heteroaryl derivatives via palladium catalysis.

However, this substrate presents a stability paradox: the electron-rich 5-methoxy group and the 3-hydroxy moiety make the ring susceptible to oxidation (forming indigo-type dimers) and tautomerization to the thermodynamically stable indolin-3-one. Direct palladium insertion into the C-OH bond is kinetically difficult.

The Solution: This guide details a high-fidelity "Activate-and-Couple" strategy. We utilize the hydroxyl group's nucleophilicity to generate a reactive pseudo-halide (triflate) in situ or as an isolated intermediate, which then undergoes efficient oxidative addition with Pd(0). This method unlocks the synthesis of complex biaryl scaffolds essential for kinase inhibitors and CNS agents.

Mechanistic Logic & Pathway

To successfully couple this substrate, one must control the tautomeric equilibrium. The 1H-indol-3-ol (enol) form is required for O-functionalization to the triflate. The N-Boc group is critical here; it withdraws electron density from the nitrogen, preventing N-side reactions and slightly favoring the enol form compared to unprotected indoxyls.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the labile alcohol into a robust coupling partner.

Figure 1: The "Trapping" strategy forces the equilibrium toward the reactive enol triflate, preventing oxidative dimerization.

Experimental Protocols

Protocol A: Synthesis of the Activated Intermediate

Target: 1-Boc-5-methoxy-1H-indol-3-yl trifluoromethanesulfonate. Rationale: Isolating the triflate is recommended for high-value couplings to remove amine salts that might poison sensitive catalysts.

Reagents:

-

Substrate: 1-Boc-5-methoxy-1H-indol-3-ol (1.0 equiv)

-

Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

-

Base: Pyridine (2.0 equiv) or 2,6-Lutidine (for acid-sensitive substrates)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Inert Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with the indol-3-ol substrate and dissolve in anhydrous DCM (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C . Note: Low temperature is crucial to prevent polymerization.

-

Base Addition: Add pyridine dropwise. The solution may darken slightly.

-

Activation: Add Tf₂O dropwise over 10 minutes. Maintain temperature below -70 °C.

-

Equilibration: Allow the reaction to warm slowly to 0 °C over 2 hours. Monitor by TLC (the triflate is usually less polar than the alcohol).

-

Workup: Quench with cold saturated NaHCO₃. Extract with DCM.[1] Wash organics with cold 0.1 M HCl (to remove pyridine) and brine.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc. Store the triflate at -20 °C under Argon.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: 3-Aryl-5-methoxy-1H-indole derivatives. Rationale: Use a phosphine-ligated Pd system. The electron-rich 5-methoxy group makes the oxidative addition slightly slower than electron-deficient systems, so a robust ligand like dppf or XPhos is preferred.

Reagents:

-

Electrophile: Indol-3-yl Triflate (from Protocol A) (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

-

Charging: In a reaction vial, combine the Triflate, Boronic Acid, and Pd catalyst.

-

Solvation: Add the degassed Dioxane and the aqueous K₂CO₃.

-

Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

-

Observation: The reaction mixture usually turns black (Pd precipitation) upon completion.

-

-

Workup: Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Critical Data & Troubleshooting

Solvent & Ligand Selection Matrix

The choice of ligand significantly impacts the yield, particularly with the 5-methoxy steric/electronic influence.

| Parameter | Standard Condition | Optimization for Steric Hindrance | Optimization for Labile Groups |

| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos | Pd(PPh₃)₄ |

| Solvent | Dioxane/H₂O | Toluene/H₂O | THF (Anhydrous) |

| Base | K₂CO₃ | K₃PO₄ | CsF (Anhydrous) |

| Temp | 80 °C | 100 °C | 60 °C |

| Typical Yield | 75–85% | 80–90% | 50–65% |

Troubleshooting Guide

-

Problem: Low Yield / Recovery of Indolinone.

-

Cause: Hydrolysis of the triflate before coupling.

-